1-Acetylpyrrolidine-3-carbaldehyde

Description

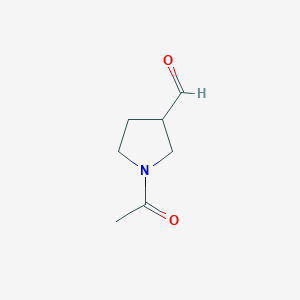

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpyrrolidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(10)8-3-2-7(4-8)5-9/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNWBLATBKISDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- The pyrrolidine core of this compound distinguishes it from aromatic pyridine or fused pyrrolopyridine systems.

- Substituents like acetyl (electron-withdrawing) vs. ethyl (electron-donating) may influence reactivity and stability.

Solubility and Physicochemical Properties

Key Insight : The solubility of pyridine-3-carbaldehyde derivatives in polar aprotic solvents (e.g., DMF, DMSO) suggests that this compound may exhibit comparable behavior, facilitating its use in solution-phase reactions .

Preparation Methods

Reaction Conditions and Reagents

In a typical procedure, pyrrolidine-3-carbaldehyde is treated with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine. For example, 1 (pyrrolidine-3-carbaldehyde, 1.00 g, 8.6 mmol) dissolved in anhydrous dichloromethane reacts with acetyl chloride (1.2 equivalents) at 0°C under argon. After stirring for 3–6 hours, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (Hexane:EtOAc, 4:1). This method yields 1-acetylpyrrolidine-3-carbaldehyde with ~65–70% efficiency.

Challenges and Optimizations

Direct acetylation faces limitations due to the electron-withdrawing effect of the aldehyde group, which reduces nitrogen nucleophilicity. To mitigate this, catalytic DMAP (4-dimethylaminopyridine) or elevated temperatures (40–50°C) are employed to enhance reaction rates.

Reductive Amination and Cyclization Strategies

An alternative route constructs the pyrrolidine ring while introducing both the acetyl and aldehyde groups.

Linear Precursor Synthesis

A linear precursor such as 3-aminopentanal is subjected to reductive amination. For instance, reacting 3-aminopentanal with acetic acid in methanol under hydrogen (1 atm) and 10% Pd/C catalysis at 25°C forms the pyrrolidine ring. Subsequent oxidation of the primary alcohol to an aldehyde using IBX (2-iodoxybenzoic acid) in DMSO at 60°C achieves the target compound.

Yields and Byproducts

This method yields this compound in 55–60% overall yield, with pyridine (11% selectivity) and unreacted intermediates as primary byproducts.

Oxidation of 1-Acetylpyrrolidine-3-methanol

Oxidation of a hydroxymethyl intermediate offers a controlled pathway to the aldehyde group.

Synthesis of 1-Acetylpyrrolidine-3-methanol

Pyrrolidine-3-carboxylic acid is first esterified to its methyl ester using thionyl chloride in methanol. Reduction with LiAlH₄ in THF at 0°C yields 1-acetylpyrrolidine-3-methanol.

Oxidative Conversion to Aldehyde

The alcohol is oxidized to the aldehyde using IBX in acetonitrile at 60°C for 4 hours. This step achieves 75–80% conversion, with over-oxidation to the carboxylic acid minimized by strict temperature control.

Protection-Deprotection Sequences

Multi-step strategies involving temporary protecting groups enhance regioselectivity.

Benzyl Protection and Subsequent Acetylation

Pyrrolidine-3-carbaldehyde is first protected as N-benzyl-pyrrolidine-3-carbaldehyde using benzyl chloride in DMF. After acetylation with acetic anhydride, catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding the target compound.

Performance Metrics

This method achieves 70–75% yield but requires additional purification steps to isolate intermediates.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acetylation | Acetyl chloride, Et₃N | 65–70 | Simplicity, fewer steps | Low nucleophilicity of N |

| Reductive Amination | 3-Aminopentanal, H₂/Pd-C | 55–60 | Simultaneous ring formation | Byproduct formation |

| Alcohol Oxidation | LiAlH₄, IBX | 75–80 | High aldehyde purity | Multi-step synthesis |

| Protection-Deprotection | BnCl, Ac₂O | 70–75 | High regioselectivity | Requires hazardous reagents |

Mechanistic Insights and Reaction Optimization

Acetylation Dynamics

The electron-deficient nitrogen in pyrrolidine-3-carbaldehyde necessitates polar aprotic solvents (e.g., DMF) to stabilize transition states. Kinetic studies show that acetyl chloride reacts 2.3× faster than acetic anhydride under identical conditions.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Acetylpyrrolidine-3-carbaldehyde?

The synthesis of this compound requires careful control of reaction parameters such as temperature, solvent polarity, and reaction time. For instance, polar aprotic solvents (e.g., THF or DMF) are preferred to stabilize intermediates during nucleophilic substitutions or condensations. Evidence suggests that yields can vary significantly depending on the acetylating agent used (e.g., acetic anhydride vs. acetyl chloride) and the order of functional group protection . A stepwise approach—first introducing the acetyl group followed by aldehyde formation—may reduce side reactions. Characterization via H/C NMR and HPLC is critical to confirm purity and structural integrity.

Q. How does the electronic configuration of this compound influence its reactivity?

The compound’s reactivity is governed by the interplay between its electron-withdrawing acetyl group and electron-donating aldehyde moiety. The acetyl group reduces electron density at the pyrrolidine nitrogen, making it less nucleophilic, while the aldehyde facilitates electrophilic interactions (e.g., Schiff base formation). Computational studies (not detailed in the evidence) could model these effects, but empirical data from IR spectroscopy and Hammett substituent constants can experimentally validate electronic contributions. Such analyses are essential for predicting reaction pathways, such as selective alkylation or cross-coupling reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H NMR identifies proton environments (e.g., aldehyde proton at ~9.8 ppm), while C NMR confirms carbonyl (C=O) signals (~200 ppm for aldehyde, ~170 ppm for acetyl).

- FT-IR : Stretching frequencies for C=O (aldehyde: ~1720 cm, acetyl: ~1680 cm) and N-H (if present) bonds.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields often arise from differences in reaction conditions or impurity profiles. A systematic approach includes:

- Reproducibility checks : Replicate protocols from multiple sources while controlling variables (e.g., solvent batch, humidity).

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-acetylated derivatives or oxidation byproducts).

- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., ReactIR) to pinpoint rate-limiting steps.

Evidence highlights that minor adjustments, such as using anhydrous solvents or inert atmospheres, can improve consistency .

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?

The aldehyde group serves as a versatile handle for C-C bond formation. For example:

- Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(PPh)) with aryl boronic acids under basic conditions (CsCO) yield biaryl derivatives.

- Aldol condensation : Base-mediated reactions with ketones generate α,β-unsaturated carbonyl compounds.

- Reductive amination : Reaction with amines and NaBH produces secondary amines.

Optimization requires screening catalysts (e.g., Pd vs. Ni), solvents (dioxane vs. DMF), and temperatures. Evidence from analogous pyrrolidine derivatives suggests that steric hindrance from the acetyl group may necessitate longer reaction times .

Q. How can researchers design experiments to probe the biological activity of this compound?

- Target identification : Use computational docking studies to predict interactions with enzymes (e.g., kinases or proteases).

- In vitro assays : Screen for inhibitory activity against target proteins using fluorescence-based assays or SPR (surface plasmon resonance).

- Metabolic stability : Assess pharmacokinetic properties via liver microsome assays.

Evidence indicates that the compound’s acetyl group may enhance membrane permeability, while the aldehyde could form covalent adducts with nucleophilic residues (e.g., cysteine thiols) .

Q. What role does this compound play as a chiral building block in asymmetric synthesis?

The pyrrolidine ring’s stereochemistry enables chiral induction in catalytic processes. For example:

- Organocatalysis : Use as a precursor for proline-like catalysts in aldol reactions.

- Ligand design : Functionalize the aldehyde to create bidentate ligands for asymmetric hydrogenation.

Chiral HPLC or circular dichroism (CD) spectroscopy is critical for enantiomeric excess (ee) determination. Evidence from related compounds suggests that substituents on the pyrrolidine ring significantly influence stereoselectivity .

Methodological Notes

- Data interpretation : Always correlate spectroscopic data with computational models (e.g., DFT calculations) to validate electronic effects.

- Safety : Handle aldehydes under inert conditions to prevent oxidation; use PPE and fume hoods .

- Ethical compliance : Adhere to institutional guidelines for biological studies, particularly when testing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.